molecular formula C19H19ClN4O B2552964 N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-87-9

N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2552964
CAS No.: 866872-87-9
M. Wt: 354.84
InChI Key: UAYIPRVAOJJDKB-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 4-ethylphenyl group at position 1, and a 5-chloro-2-methylphenyl amide moiety at position 2. Triazole carboxamides are widely studied for their pharmacological activities, including kinase inhibition and metabolic regulation .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-4-14-6-9-16(10-7-14)24-13(3)18(22-23-24)19(25)21-17-11-15(20)8-5-12(17)2/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYIPRVAOJJDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to form the desired triazole structure. This process often includes steps such as cycloaddition reactions and functional group modifications.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. Notably:

  • MCF-7 Cell Line : IC50 values for related triazole compounds were reported as low as 1.1 μM, indicating potent activity against breast cancer cells .
  • HCT-116 and HepG2 Cell Lines : IC50 values of 2.6 μM and 1.4 μM respectively were observed for other derivatives in the same class .

These compounds often exert their effects through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis in rapidly dividing cancer cells.

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. Studies have indicated that certain derivatives can effectively inhibit the growth of pathogenic bacteria:

  • Escherichia coli : Compounds demonstrated good inhibitory activity against this common pathogen.
  • Staphylococcus aureus : Similar inhibitory effects were observed, suggesting a broad-spectrum antimicrobial potential .

Mechanistic Insights

The biological activities of triazole derivatives are often linked to their ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : This mechanism is critical in cancer therapy, as it disrupts nucleotide synthesis .
  • Molecular Docking Studies : These studies provide insights into how these compounds bind to target enzymes, enhancing our understanding of their efficacy .

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Neuroprotective Effects : Some triazole compounds have shown neuroprotective activities by inhibiting neuroinflammation and oxidative stress pathways, which are pivotal in neurodegenerative diseases .
  • Antifungal Activity : Triazoles have been extensively studied for their antifungal properties against Candida strains, demonstrating significant efficacy in vitro .

Data Summary

Biological ActivityObserved EffectsIC50 Values
AnticancerInhibition of cell proliferationMCF-7: 1.1 μM; HCT-116: 2.6 μM; HepG2: 1.4 μM
AntimicrobialInhibition of bacterial growthEffective against E. coli and S. aureus
NeuroprotectiveReduction in neuroinflammationNotable anti-neuro-inflammatory effects

Scientific Research Applications

Basic Information

  • Chemical Name : N-(5-chloro-2-methylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • CAS Number : 866872-87-9
  • Molecular Formula : C19H19ClN4O
  • Molecular Weight : 356.83 g/mol

Structural Characteristics

The structure of the compound features a triazole ring, which is known for its diverse biological activities. The presence of chlorine and methyl groups contributes to its lipophilicity and overall reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. This compound has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: Anticancer Efficacy

In a study examining novel triazole derivatives, this compound exhibited notable cytotoxicity against several cancer types. The compound was tested on human breast cancer (MCF7), colon cancer (HCT116), and lung cancer (A549) cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of traditional chemotherapeutics .

Synthetic Pathways

The synthesis of this compound typically involves the following steps:

  • Formation of Triazole Ring : The initial step involves the reaction of an appropriate azide with an alkyne to form the triazole structure.
  • Substitution Reactions : Subsequent reactions introduce the chloro and ethyl groups through nucleophilic substitution mechanisms.
  • Carboxamide Formation : Finally, the carboxamide group is introduced via acylation reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the triazole core and amide nitrogen significantly influence melting points (mp), solubility, and stability. Key comparisons include:

Compound (Reference) Substituents (Triazole Position 1 / Amide Nitrogen) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Spectral Data (¹H-NMR, MS)
Target Compound 4-Ethylphenyl / 5-Chloro-2-methylphenyl ~370.84* Not reported Not reported Not available
N-(3-Chloro-4-Methoxyphenyl)-... (E141-0036) 4-Methylphenyl / 3-Chloro-4-methoxyphenyl 356.81 Not reported Not reported MolFormula: C₁₈H₁₇ClN₄O₂
Compound 3a Phenyl / Phenyl 403.1 133–135 68 δ 8.12 (s, 1H), MS: [M+H]⁺ 403.1
Compound 3b 4-Chlorophenyl / Phenyl 437.1 171–172 68 IR: 2230 cm⁻¹ (C≡N), MS: [M+H]⁺ 437.1
Compound 3d Phenyl / 4-Fluorophenyl 421.0 181–183 71 MS: [M+H]⁺ 421.0
N-Substituted-5-Methyl-1-(4-Methylphenyl)-... 4-Methylphenyl / Varied amines ~300–350 Not reported Moderate IR: ~1650 cm⁻¹ (C=O)

*Calculated molecular weight based on formula.

  • Melting Points: Electron-withdrawing groups (e.g., Cl, F) and para-substituted aryl groups (e.g., 4-chlorophenyl in 3b ) increase mp compared to unsubstituted phenyl analogs (e.g., 3a: mp 133–135°C vs. 3b: 171–172°C). The target compound’s 5-chloro-2-methylphenyl group may similarly elevate its mp relative to non-halogenated analogs.
  • Spectral Trends : Carboxamide protons in ¹H-NMR typically resonate at δ 8.12–12.88 ppm , while nitrile (C≡N) and carbonyl (C=O) groups appear at ~2230 cm⁻¹ and ~1636 cm⁻¹ in IR, respectively .

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